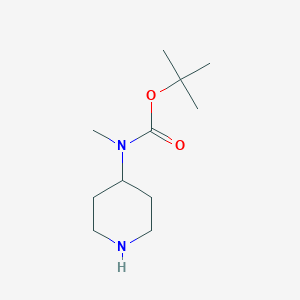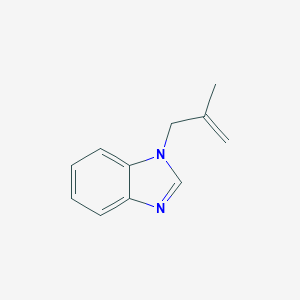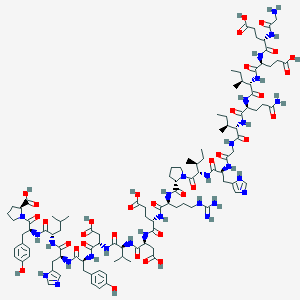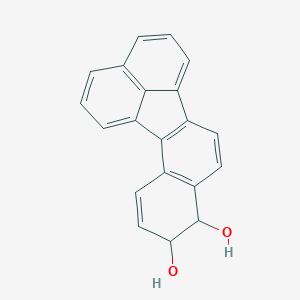
Sematilid
Übersicht
Beschreibung
Sematilid ist ein Antiarrhythmikum der Klasse III, das zur Behandlung von Arrhythmien eingesetzt wird. Es hat eine chemische Struktur, die der von Procainamid ähnelt, wobei der Hauptunterschied in der Positionierung einer Mesylsulfonamid-Gruppierung am Anilino-Stickstoff liegt . Die Verbindung ist bekannt für ihre Fähigkeit, den einwärts gerichteten Kaliumkanal (IK1) zu blockieren, der eine entscheidende Rolle in der kardialen Elektrophysiologie spielt .
Wissenschaftliche Forschungsanwendungen
Sematilid wurde ausgiebig auf seine antiarrhythmischen Eigenschaften untersucht. Es wird verwendet in:
Kardiale Elektrophysiologie: This compound ist bekannt dafür, den einwärts gerichteten Kaliumkanal (IK1) zu blockieren, was es zu einem wertvollen Werkzeug für die Untersuchung von Herzaktionspotenzialen und Arrhythmien macht.
Pharmakokinetik und Pharmakodynamik: Die Forschung umfasst Hochleistungs-Flüssigchromatographie-Assays zur Quantifizierung von this compound im Plasma und zur Untersuchung seiner Pharmakokinetik.
Arzneimittelentwicklung: This compound dient als Referenzverbindung bei der Entwicklung neuer Antiarrhythmika.
Wirkmechanismus
This compound entfaltet seine Wirkung durch Blockierung des einwärts gerichteten Kaliumkanals (IK1). Diese Wirkung verlängert die Repolarisationsphase des kardialen Aktionspotenzials und stabilisiert so den Herzrhythmus. Das molekulare Ziel ist der Kaliumkanal, und der Weg beinhaltet die Hemmung des Kaliumionenflusses, der entscheidend für die Aufrechterhaltung des kardialen Aktionspotenzials ist .
Wirkmechanismus
Target of Action
Sematilide is a selective IKr channel blocker . IKr channels, also known as hERG potassium channels, play a crucial role in the repolarization phase of the cardiac action potential .
Mode of Action
Sematilide interacts with its target, the IKr channels, by blocking them. This blockage leads to a concentration-dependent inhibition of the delayed rectifier K+ current . The inhibition of these channels results in the prolongation of the cardiac action potential .
Biochemical Pathways
The primary biochemical pathway affected by Sematilide is the cardiac action potential pathway. By blocking the IKr channels, Sematilide prolongs the repolarization phase of the cardiac action potential . This prolongation can have downstream effects on the heart’s rhythm, potentially helping to correct certain types of cardiac arrhythmias .
Pharmacokinetics
Sematilide exhibits a concentration-dependent inhibition of the delayed rectifier K+ current, with an IC50 value of 25 μM . The pharmacokinetics of Sematilide have been studied in various species, including rats, dogs, and humans . The parameters such as steady-state volume of distribution (Vss), total clearance (CL), mean residence time (t), and terminal disposition half-life (t1/2 lambda z) have been found to be significantly correlated across species . Sematilide’s renal elimination includes glomerular filtration and net tubular secretion .
Result of Action
The molecular effect of Sematilide’s action is the prolongation of the cardiac action potential . On a cellular level, this can lead to a correction of certain types of cardiac arrhythmias . Sematilide is classified as a class III antiarrhythmic agent due to these effects .
Biochemische Analyse
Biochemical Properties
Sematilide plays a role in biochemical reactions, particularly in the context of cardiac function. It is known to interact with various enzymes and proteins, including ion channels in the heart . The nature of these interactions primarily involves the blocking of potassium currents, which contributes to its antiarrhythmic properties .
Cellular Effects
Sematilide has significant effects on various types of cells, especially cardiac cells. It influences cell function by altering cell signaling pathways related to cardiac rhythm .
Molecular Mechanism
The molecular mechanism of Sematilide involves its interaction with ion channels in the heart. It exerts its effects at the molecular level by blocking several potassium currents, including I Kr, I Ks, I to, I K1, I KACh, and I KNa . This action prolongs the repolarization phase of the cardiac action potential, which can help to prevent certain types of cardiac arrhythmias .
Temporal Effects in Laboratory Settings
The effects of Sematilide change over time in laboratory settings. Information on the product’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Dosage Effects in Animal Models
In animal models, the effects of Sematilide vary with different dosages. High doses of Sematilide have been shown to induce Torsades de Pointes (TdP) in 3 out of 4 animals, leading to their death . Low doses of Sematilide did not induce lethal ventricular arrhythmias .
Metabolic Pathways
It is known to interact with various enzymes and cofactors within these pathways .
Transport and Distribution
It is likely that it interacts with various transporters or binding proteins, which could influence its localization or accumulation .
Subcellular Localization
Given its role as an antiarrhythmic agent, it is likely that it is localized to areas of the cell involved in ion transport, such as the cell membrane .
Vorbereitungsmethoden
Die Synthese von Sematilid umfasst mehrere Schritte:
Reaktion zwischen Benzocain und Mesylchlorid: Benzocain (Äthyl-4-Aminobenzoat) reagiert mit Mesylchlorid zu Äthyl-4-(Methylsulfonamido)benzoat.
Basische Verseifung: Das Sulfonamid unterliegt einer basischen Verseifung, gefolgt von der Entfernung von Wasser, was zu Natriumsalz von 4-(Methylsulfonyl)amino]benzoesäure führt.
Halogenierung: Das Natriumsalz wird dann mit Thionylchlorid halogeniert, um 4-(Methylsulfonyl)Amino]Benzoylchlorid zu erzeugen.
Amidbildung: Schließlich reagiert das Benzoylchlorid mit N,N-Diethyläthylendiamin, um this compound zu ergeben.
Analyse der chemischen Reaktionen
This compound unterliegt verschiedenen chemischen Reaktionen, darunter:
Analyse Chemischer Reaktionen
Sematilide undergoes various chemical reactions, including:
Vergleich Mit ähnlichen Verbindungen
Sematilid ähnelt anderen Antiarrhythmika der Klasse III wie:
Procainamid: Ähnliche Struktur, aber es fehlt die Mesylsulfonamid-Gruppierung.
Azimilid: Blockiert sowohl schnelle als auch langsame Kaliumkanal-Komponenten, ist aber keine Methan-sulfonanilid-Verbindung.
Trecitilid, Tedisamil, Ersentilid, Ambasilid, Chromanol: Diese Verbindungen gehören ebenfalls zu den Antiarrhythmika der Klasse III, unterscheiden sich aber in ihren spezifischen chemischen Strukturen und Mechanismen.
Die Besonderheit von this compound liegt in seiner spezifischen Struktur, die es ihm ermöglicht, selektiv den einwärts gerichteten Kaliumkanal (IK1) zu blockieren, was es zu einem wertvollen Werkzeug in der kardialen Elektrophysiologieforschung macht .
Eigenschaften
IUPAC Name |
N-[2-(diethylamino)ethyl]-4-(methanesulfonamido)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O3S/c1-4-17(5-2)11-10-15-14(18)12-6-8-13(9-7-12)16-21(3,19)20/h6-9,16H,4-5,10-11H2,1-3H3,(H,15,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHYPYQZQJSBPIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNC(=O)C1=CC=C(C=C1)NS(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0058720 | |
| Record name | Sematilide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0058720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101526-83-4 | |
| Record name | Sematilide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=101526-83-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sematilide [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101526834 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sematilide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0058720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SEMATILIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0NHB13IN3R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-(Benzo[d][1,3]dioxol-5-ylamino)ethanol hydrochloride](/img/structure/B12789.png)



![Methyl 2-amino-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B12800.png)
![N,N-DIETHYL-3-(9-METHYL-3,9-DIAZABICYCLO[3.3.1]NONAN-3-YL)PROPAN-1-AMINETRIHYDROCHLORIDE](/img/structure/B12804.png)


![2-Ethoxy-5-methylpyrazolo[1,5-a]pyridine-3-carbonitrile](/img/structure/B12814.png)



